Ethyl 2,3-dihydro-1h-indole-7-carboxylate
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Overview
Description
Ethyl 2,3-dihydro-1h-indole-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its ethyl ester functional group attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dihydro-1h-indole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of m-anisidine with sodium nitrite and hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate to form the desired indole derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts and solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dihydro-1h-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products: The major products formed from these reactions include various substituted indoles, amines, and alcohols, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2,3-dihydro-1h-indole-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydro-1h-indole-7-carboxylate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness: Ethyl 2,3-dihydro-1h-indole-7-carboxylate is unique due to its specific ethyl ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-7-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-5-3-4-8-6-7-12-10(8)9/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
QUDCDSBRMXQRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NCC2 |
Origin of Product |
United States |
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